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Compound of Interest

Compound Name: ZW4864 free base

Cat. No.: B8216099 Get Quote

ZW4864 is an orally active small molecule designed to disrupt the interaction between β-

catenin and B-cell lymphoma 9 (BCL9), a critical step in the canonical Wnt signaling pathway.

[1][2][3] Aberrant activation of this pathway is a known driver in several cancers, including

triple-negative breast cancer (TNBC) and colorectal cancer.

Mechanism of Action of ZW4864
ZW4864 selectively binds to β-catenin, preventing its association with BCL9.[1] This disruption

inhibits the formation of the β-catenin/BCL9/TCF transcription complex, thereby suppressing

the expression of Wnt target genes that promote cancer cell proliferation, survival, and

invasion.[4]
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ZW4864 has demonstrated inhibitory activity in various preclinical assays and cancer cell lines

with hyperactive Wnt/β-catenin signaling.

Assay/Cell Line Endpoint IC50 / Ki Citation

Biochemical Assay

β-catenin/BCL9 PPI

Inhibition

(AlphaScreen)

Ki: 0.76 µM, IC50:

0.87 µM

Cell-Based Assays

HEK293 (β-catenin

expressing)

TOPFlash Luciferase

Reporter
IC50: 11 µM

SW480 (colorectal

cancer)

TOPFlash Luciferase

Reporter
IC50: 7.0 µM

MDA-MB-468 (TNBC,

Wnt3a-activated)

TOPFlash Luciferase

Reporter
IC50: 6.3 µM

Cell Viability (72h)

SW480 (colorectal

cancer)
MTS Assay IC50: 9.6-76 µM

HCT116 (colorectal

cancer)
MTS Assay IC50: 9.6-76 µM

MDA-MB-231 (TNBC) MTS Assay IC50: 9.6-76 µM

MDA-MB-468 (TNBC) MTS Assay IC50: 9.6-76 µM

In vivo, ZW4864 has shown good pharmacokinetic properties and the ability to suppress β-

catenin target gene expression in a patient-derived xenograft (PDX) mouse model of TNBC.

Comparison with Alternative Wnt/β-catenin Pathway
Inhibitors
Several other small molecules targeting the Wnt/β-catenin pathway are in various stages of

development.
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Compound Target
Development
Stage

Select IC50
Data

Citation

LGK974

(WNT974)

Porcupine

(PORCN)

Clinical (Phase

1/2)

TNKS1 cellular

IC50 values of

86 and 87 were

0.023 and 0.054

µM, respectively.

PRI-724
CBP/β-catenin

interaction

Clinical (Phase

1/2)

Not specified in

the provided

results.

CCT036477
Wnt/β-catenin

signaling
Preclinical

Blocks

transcription at

an IC50 of 0.3

µM.

Section 2: Zanidatamab (ZW25) - A Clinically
Advanced HER2-Targeted Bispecific Antibody
Zanidatamab is a bispecific antibody that simultaneously binds to two distinct epitopes on the

human epidermal growth factor receptor 2 (HER2). This dual targeting leads to a unique

mechanism of action and potent anti-tumor activity in HER2-expressing cancers.

Mechanism of Action of Zanidatamab
Zanidatamab's biparatopic binding to both the juxtamembrane domain (ECD4) and the

dimerization domain (ECD2) of HER2 results in several anti-tumor effects:

Dual HER2 Signal Blockade: Prevents HER2 dimerization and downstream signaling.

Receptor Clustering and Internalization: Leads to the removal of HER2 from the cell surface.

Potent Effector Function: Induces antibody-dependent cellular cytotoxicity (ADCC), antibody-

dependent cellular phagocytosis (ADCP), and complement-dependent cytotoxicity (CDC).
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Zanidatamab has demonstrated significant clinical activity in several HER2-positive cancers.

Cancer
Type

Trial
Treatmen
t Setting

Objective
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Citation

Biliary

Tract

Cancer

HERIZON-

BTC-01

(Phase 2b)

Previously

Treated
41.3%

Not

Reported

15.5

months

Gastroeso

phageal

Adenocarci

noma

(GEA)

HERIZON-

GEA-01

(Phase 3)

First-line

(with

chemother

apy)

Statistically

significant

improveme

nt vs.

trastuzuma

b + chemo

Statistically

significant

improveme

nt vs.

trastuzuma

b + chemo

Strong

trend

towards

improveme

nt vs.

trastuzuma

b + chemo

Breast

Cancer

Phase 1b/2

(NCT0427

6493)

First-line

(with

docetaxel)

90.9%
Not

Reported

Not

Reported

Comparison with Alternative HER2-Targeted Therapies
Zanidatamab is being evaluated in a landscape of well-established and emerging HER2-

targeted therapies.
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Therapy
Mechanism of
Action

Select Clinical Data
(Metastatic Breast
Cancer)

Citation

Trastuzumab

(Herceptin)

Monoclonal antibody

targeting HER2 ECD4

First-line (with

chemo): ORR 50%,

Median OS 25.1

months

Pertuzumab (Perjeta)

Monoclonal antibody

targeting HER2 ECD2

(dimerization inhibitor)

First-line (with

trastuzumab +

chemo): Median PFS

18.7 months, Median

OS 56.5 months

Trastuzumab

deruxtecan (Enhertu)

Antibody-drug

conjugate (ADC)

Second-line: ORR

60.9%, Median PFS

17.8 months, Median

OS 39.2 months

Section 3: Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of key experimental protocols relevant to the evaluation of

ZW4864 and Zanidatamab.

ZW4864 Experimental Protocols
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ZW4864 Experimental Workflow

AlphaScreen Assay for β-catenin/BCL9 PPI: This bead-based proximity assay measures the

interaction between biotinylated β-catenin and GST-tagged BCL9. A decrease in the

luminescent signal upon addition of ZW4864 indicates inhibition of the protein-protein

interaction.

TOPFlash Luciferase Reporter Assay: Cancer cells are co-transfected with a TCF/LEF-

responsive firefly luciferase reporter (TOPFlash) and a control Renilla luciferase plasmid.

Wnt pathway activation (e.g., by Wnt3a) induces firefly luciferase expression. The inhibitory

effect of ZW4864 is quantified by the reduction in the firefly/Renilla luciferase ratio.

Western Blot Analysis: Following treatment with ZW4864, cell lysates are subjected to SDS-

PAGE and transferred to a membrane. The expression levels of Wnt target proteins like

Axin2 and Cyclin D1 are detected using specific primary antibodies and a chemiluminescent

secondary antibody.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b8216099?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8216099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient-Derived Xenograft (PDX) Model: Tumor fragments from a TNBC patient are

implanted into the mammary fat pad of immunocompromised mice. Once tumors are

established, mice are treated with ZW4864, and tumor growth is monitored.

Pharmacodynamic effects are assessed by analyzing the expression of β-catenin target

genes in the tumors.

Zanidatamab Experimental Protocols
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Zanidatamab Experimental Workflow

HER2 Immunohistochemistry (IHC): Patient tumor samples are stained with an anti-HER2

antibody to determine the level of HER2 protein expression. A score of 3+ is considered

HER2-positive.

Complement-Dependent Cytotoxicity (CDC) Assay: HER2-expressing cancer cells are

incubated with Zanidatamab in the presence of a complement source (e.g., human serum).

Cell lysis, indicative of CDC, is measured using a cell viability dye.

Patient-Derived Xenograft (PDX) Model: Tumor biopsies from patients enrolled in clinical

trials are implanted into immunodeficient mice. The antitumor activity of Zanidatamab in

these models is then correlated with the clinical response of the corresponding patient.
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Clinical Trial Protocols (e.g., HERIZON-BTC-01, HERIZON-GEA-01): These multicenter,

open-label trials enroll patients with HER2-positive cancers. Patients receive Zanidatamab

intravenously, and the primary endpoints typically include objective response rate, with

secondary endpoints such as duration of response, progression-free survival, and overall

survival.

Conclusion
ZW4864 and Zanidatamab represent two distinct and promising approaches to cancer therapy.

ZW4864 is in the early stages of development, with a novel mechanism targeting the Wnt/β-

catenin pathway, a key driver in several difficult-to-treat cancers. Its oral bioavailability is a

notable advantage. Zanidatamab, on the other hand, is a clinically advanced bispecific

antibody that has demonstrated significant and durable responses in a range of HER2-positive

malignancies, positioning it as a potential new standard of care. This guide serves to clarify

their unique properties and provides a framework for understanding their comparative potential

in the evolving landscape of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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